9,12-Octadecadienoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester
Description
This compound is a branched di-ester derived from 9,12-octadecadienoic acid (linoleic acid) and a glycerol-like backbone modified with a 1-oxooctadecyloxy group. Its structure includes:
- Two linoleic acid moieties (C18:2, Δ9,12) esterified to a 1,3-propanediyl backbone.
- A central 2-[(1-oxooctadecyl)oxy] substituent, introducing a ketone-functionalized stearic acid (C18:0) chain.
- Molecular formula: C₅₇H₁₀₈O₈ (as per CAS 68966-40-5 in ).
It is structurally distinct from simpler linoleic acid esters due to its branched, multi-esterified backbone, which impacts solubility, stability, and biological activity .
Properties
IUPAC Name |
1,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propan-2-yl octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-26,28-29,54H,4-15,18,21-24,27,30-53H2,1-3H3/b19-16-,20-17-,28-25-,29-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXNKQAEKNDNA-XEUHHCTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151319 | |
| Record name | 1,1′-[2-[(1-Oxooctadecyl)oxy]-1,3-propanediyl] di-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:2(9Z,12Z)/18:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0052441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2190-18-3 | |
| Record name | 1,1′-[2-[(1-Oxooctadecyl)oxy]-1,3-propanediyl] di-9,12-octadecadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[2-[(1-Oxooctadecyl)oxy]-1,3-propanediyl] di-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid, 1,1’-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester typically involves the esterification of 9,12-Octadecadienoic acid with 1,3-propanediol and octadecanoic acid. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to around 150-200°C to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadienoic acid, 1,1’-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: It can be reduced to form saturated esters.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups.
Major Products Formed
Oxidation: Peroxides, hydroperoxides, and other oxygenated compounds.
Reduction: Saturated esters and alcohols.
Substitution: Amides, ethers, and other substituted esters.
Scientific Research Applications
Biochemical Properties and Health Benefits
1.1 Antioxidant Activity
Research indicates that 9,12-octadecadienoic acid exhibits significant antioxidant properties. A study demonstrated that extracts containing this compound showed high free radical scavenging activities against DPPH and ABTS radicals, with IC50 values indicating strong potential compared to standard antioxidants like ascorbic acid .
1.2 Antidiabetic Effects
The compound has also been associated with antidiabetic activities. Its efficacy was evaluated against enzymes such as α-glucosidase and α-amylase, showing competitive inhibition with IC50 values suggesting potential as a natural antidiabetic agent .
1.3 Neuroprotective Properties
In vitro studies have reported that derivatives of 9,12-octadecadienoic acid can inhibit acetylcholinesterase (AChE) activity, which is significant for neurodegenerative disease management. The compound's ability to cross the blood-brain barrier enhances its potential in treating conditions like Alzheimer's disease .
Industrial Applications
2.1 Cosmetic Industry
Due to its moisturizing properties and ability to enhance skin barrier function, 9,12-octadecadienoic acid is utilized in cosmetic formulations. Its derivatives are often included in lotions and creams for their emollient effects .
2.2 Food Industry
As an essential fatty acid, it is important in human nutrition and is commonly found in various vegetable oils. Its incorporation into food products not only enhances flavor but also contributes to health benefits associated with unsaturated fats .
Case Study: Antimicrobial Properties
A study on marine natural ingredients highlighted the antibacterial and antifungal potential of compounds including 9,12-octadecadienoic acid methyl ester derived from mangrove symbiont bacteria. The results indicated significant antimicrobial activities against various pathogens .
Case Study: Nutraceutical Development
Research has focused on developing nutraceuticals incorporating 9,12-octadecadienoic acid due to its health-promoting properties. These products target cardiovascular health and inflammatory conditions, leveraging the compound's anti-inflammatory effects .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Biochemistry | Antioxidant activity | High free radical scavenging capacity |
| Antidiabetic effects | Inhibition of α-glucosidase and α-amylase | |
| Neuroprotection | Inhibition of AChE activity | |
| Cosmetics | Moisturizers and skin care products | Enhances skin barrier function |
| Food Industry | Nutritional supplements | Essential fatty acid source |
| Nutraceuticals | Health supplements | Targeting cardiovascular health |
Mechanism of Action
The mechanism of action of 9,12-Octadecadienoic acid, 1,1’-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester involves its interaction with cell membranes and enzymes. The ester groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Simple Linoleic Acid Esters
9,12-Octadecadienoic Acid Methyl Ester (Linoleic Acid Methyl Ester)
- Structure: Methyl ester of linoleic acid.
- Sources : Commonly detected in plant extracts (e.g., Andrographis paniculata, Jatropha curcas) via GC-MS .
- Applications :
9,12-Octadecadienoic Acid Ethyl Ester
Comparison with Target Compound :
- Simpler esters lack the branched 1-oxooctadecyloxy group, resulting in lower molecular weight (~296–310 g/mol vs. ~933 g/mol) and higher volatility.
Complex Multi-Esterified Derivatives
9,12-Octadecadienoic Acid (Z,Z)-, 2,3-Dihydroxypropyl Ester
- Structure: Glycerol backbone with two linoleic acid chains and a free hydroxyl group.
- Bioactivity : Hepatoprotective properties observed in Bersama abyssinica extracts .
- Key Difference : The free hydroxyl group increases polarity, enhancing solubility in aqueous systems compared to the target compound’s ketone-modified backbone .
9-Octadecenoic Acid, 1,1'-[1-(Hydroxymethyl)-1,2-Ethanediyl] Ester
- Structure : Ethylene glycol backbone with oleic acid (C18:1) esters and a hydroxymethyl group.
- Applications : Used in lipid-based drug delivery systems due to amphiphilic properties .
- Comparison : The ethanediyl backbone reduces steric hindrance, favoring enzymatic hydrolysis over the target compound’s propanediyl-based structure .
Analogous Branched Esters
9-Octadecenoic Acid, 2,2-Bis[[(1-Oxooctadecyl)Oxy]Methyl]-1,3-Propanediyl Ester (CAS 68966-40-5)
- Structure : Features two 1-oxooctadecyloxy groups on the propanediyl backbone.
- Physicochemical Properties :
- Applications: Potential use in high-temperature lubricants or surfactants .
2-[(1-Oxooctadecyl)Oxy]-1-[(1-Oxooctadecyl)Oxy]Methyl Ethyl Ester (CAS 2846-04-0)
Data Tables: Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₅₇H₁₀₈O₈ | 68966-40-5 | ~933 | Not reported | Ketone, ester |
| 9,12-Octadecadienoic Acid Methyl Ester | C₁₉H₃₄O₂ | 112-63-0 | 294.5 | 215–220 | Ester |
| 9,12-Octadecadienoic Acid 2,3-Dihydroxypropyl Ester | C₃₉H₆₈O₆ | Not reported | 632.9 | Not reported | Hydroxyl, ester |
| CAS 2846-04-0 | C₅₇H₁₀₈O₆ | 2846-04-0 | 913.5 | Not reported | Ketone, ester |
Key Findings and Implications
- Structural Complexity vs.
- Functional Group Influence : Ketone groups in the target compound may reduce enzymatic degradation, prolonging bioavailability compared to hydroxyl-containing analogs .
Biological Activity
9,12-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated fatty acid (PUFA) with significant biological activities. The compound , 9,12-Octadecadienoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester, represents a specific ester derivative of linoleic acid. This article explores its biological activity, including antioxidant, anti-inflammatory, antimicrobial properties, and potential therapeutic applications based on diverse scientific studies.
9,12-Octadecadienoic acid is characterized by its two double bonds at the 9th and 12th carbon positions. As an ester derivative, it may exhibit altered solubility and bioavailability compared to its free acid form.
Antioxidant Activity
Research indicates that compounds derived from linoleic acid possess significant antioxidant properties. A study demonstrated that essential oils containing 9,12-Octadecadienoic acid exhibited high free radical scavenging activities against DPPH and ABTS radicals with IC50 values of 70 μg/mL and 105 μg/mL respectively . These results suggest that this compound can effectively mitigate oxidative stress.
Anti-Inflammatory Effects
The anti-inflammatory potential of 9,12-Octadecadienoic acid has been documented in various studies. For instance, a methyl ester derivative of this compound showed significant inhibition of COX-2 enzyme activity in vitro, indicating its potential for reducing inflammation . Additionally, it has been reported to have hepatoprotective effects and may play a role in managing liver-related ailments .
Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of linoleic acid derivatives. Specifically, the compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study found that extracts containing 9,12-Octadecadienoic acid exhibited inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Antidiabetic Activity
In vitro assays have shown that this compound can inhibit enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The IC50 values for these activities were reported as 120 μg/mL and 110 μg/mL respectively . This suggests potential applications in managing diabetes by regulating blood sugar levels.
Study on Antioxidant and Antidiabetic Properties
A comprehensive study evaluated the antioxidant and antidiabetic properties of essential oils containing 9,12-Octadecadienoic acid. The findings revealed that the oil not only scavenged free radicals but also inhibited key digestive enzymes involved in carbohydrate metabolism. The results indicated a synergistic effect of the oil's components leading to enhanced biological activity .
Molecular Docking Studies
In silico molecular docking studies have indicated that 9,12-Octadecadienoic acid possesses favorable binding affinities with various biological targets associated with inflammation and metabolic disorders. The binding energy calculated was -24.98 kcal/mol, suggesting strong interactions with target proteins involved in disease pathways .
Toxicity Profile
Toxicity assessments indicate that 9,12-Octadecadienoic acid is relatively safe for consumption with an LD50 greater than 5000 mg/kg. This safety profile enhances its appeal for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for synthesizing 9,12-octadecadienoic acid derivatives, and how do reaction conditions influence esterification efficiency?
- Methodological Answer : The compound can be synthesized via esterification of linoleic acid (9,12-octadecadienoic acid) with glycerol derivatives. For example, lists esters formed by reacting linoleic acid with 1,3-propanediyl backbones modified with palmitoyl (C16) or stearoyl (C18) groups. Key steps include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or lipases for regioselective esterification.
- Temperature control : Optimal esterification occurs at 60–80°C to avoid double-bond isomerization .
- Purification : Column chromatography or recrystallization to isolate the triester product.
Variations in acyl chain length (e.g., C16 vs. C18 in ) impact solubility and crystallization behavior.
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm ester linkages and double-bond geometry (9Z,12Z) via H and C NMR. For example, highlights stereochemical notation for similar esters.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHO in ).
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures, which are critical for applications requiring thermal stability (e.g., lubricants) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of 9,12-octadecadienoic acid esters under oxidative conditions?
- Methodological Answer : Discrepancies in oxidative stability may arise from:
- Double-bond positioning : The 9Z,12Z configuration (linoleate) is prone to peroxidation, but steric hindrance from the 1,3-propanediyl backbone () may slow oxidation.
- Accelerated testing : Use radical initiators (e.g., AIBN) in controlled oxygen environments to simulate degradation pathways. Compare results with natural aging studies .
- Analytical cross-validation : Pair HPLC with UV-Vis (for conjugated dienes) and GC-MS (for volatile breakdown products) to track oxidation intermediates .
Q. How can computational modeling improve the design of derivatives with enhanced biological activity?
- Methodological Answer : Leverage quantum chemical calculations (e.g., DFT) and molecular dynamics:
- Reaction path analysis : Predict regioselectivity of esterification or hydrolysis using transition-state models (see ’s ICReDD framework).
- Docking studies : Simulate interactions with biological targets (e.g., lipid-binding proteins) by modeling the ester’s acyl chain flexibility and polar headgroup accessibility .
- SAR development : Corrogate synthetic derivatives (e.g., manganese salts in ) with in vitro bioactivity data to identify key functional groups.
Q. What advanced separation techniques are required to isolate stereoisomers of this compound?
- Methodological Answer : Chiral separation challenges arise from:
- Stereochemical complexity : The 1,3-propanediyl backbone may introduce diastereomers.
- Strategies :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak) with hexane/isopropanol gradients.
- Crystallization : Exploit differences in melting points (e.g., ’s linolein derivatives) via solvent-antisolvent methods.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
Methodological Challenges and Solutions
Q. How do researchers address variability in purity across synthetic batches?
- Methodological Answer : Implement rigorous quality control:
- In-process monitoring : Use FTIR to track ester bond formation (C=O stretch at ~1740 cm).
- Batch comparison : Statistical analysis (e.g., PCA) of NMR/MS datasets to identify outlier batches.
- Standardization : Adopt protocols from ’s synthetic routes (e.g., fixed molar ratios, reaction times).
Q. What are the best practices for evaluating this compound’s role in lipid-mediated signaling pathways?
- Methodological Answer : Combine in vitro and in silico approaches:
- Cell-free assays : Measure binding affinity to receptors (e.g., PPAR-γ) using surface plasmon resonance (SPR).
- Metabolomics : Track incorporation into lipid rafts via C-labeled tracers and LC-MS/MS.
- Gene expression profiling : RNA-seq to identify downstream targets affected by ester treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
